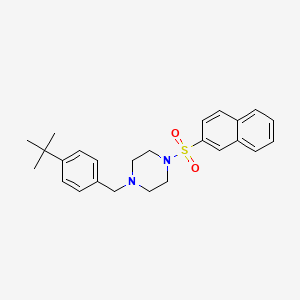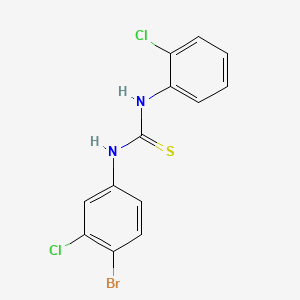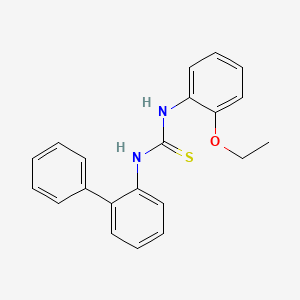![molecular formula C14H10ClF3N2S B4283253 N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4283253.png)
N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, commonly known as CTPT, is a synthetic chemical compound that has been extensively studied in scientific research. CTPT belongs to the class of thiourea derivatives and is known to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
CTPT has been extensively studied for its biological activities. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties. CTPT has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of the influenza virus and herpes simplex virus.
Mecanismo De Acción
The mechanism of action of CTPT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. CTPT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
CTPT has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. CTPT has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in tumor metastasis. In addition, CTPT has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CTPT is that it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of CTPT is that it has low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of CTPT is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of CTPT. One area of research is to further elucidate the mechanism of action of CTPT. This could involve studying the effects of CTPT on specific enzymes and signaling pathways. Another area of research is to investigate the potential of CTPT as a therapeutic agent for various diseases. This could involve testing the efficacy of CTPT in animal models of cancer, inflammation, and viral infections. Finally, future research could focus on developing more water-soluble derivatives of CTPT that could be used in a wider range of experiments.
Conclusion
In conclusion, CTPT is a synthetic chemical compound that has been extensively studied for its biological activities. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. CTPT has been shown to inhibit the activity of certain enzymes and signaling pathways, but its mechanism of action is not fully understood. CTPT has a number of advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2S/c15-11-3-1-2-4-12(11)20-13(21)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNYGQIDDSMGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)
![1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4283202.png)
![1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283209.png)

![1-(4-tert-butylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4283221.png)
![1-(4-tert-butylbenzyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283223.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
![1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4283241.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4283246.png)


![N-(3-chloro-2-methylphenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283263.png)

